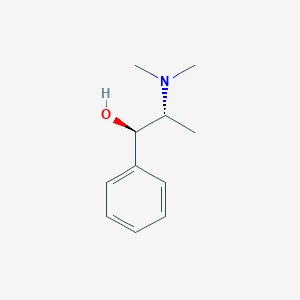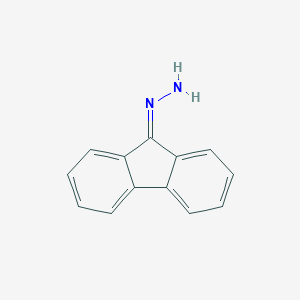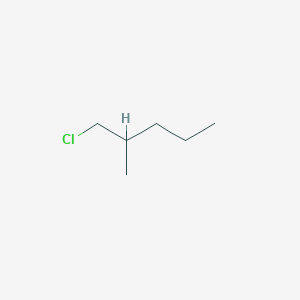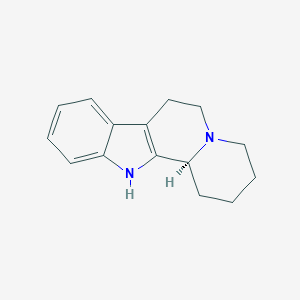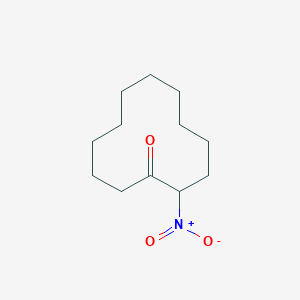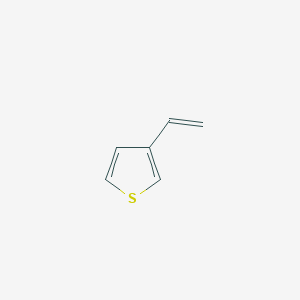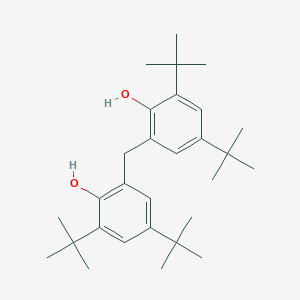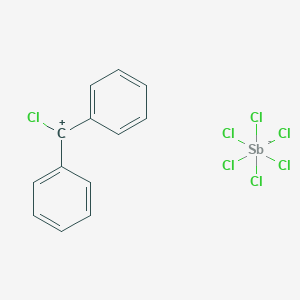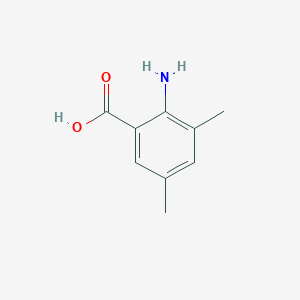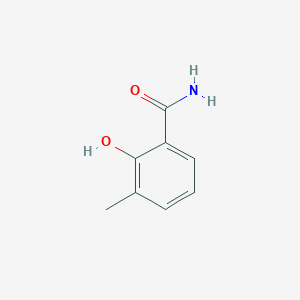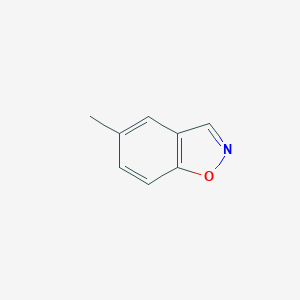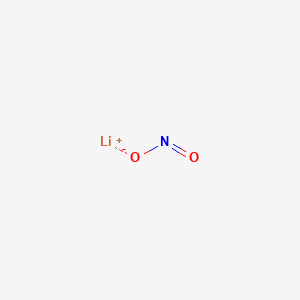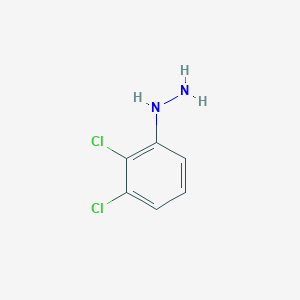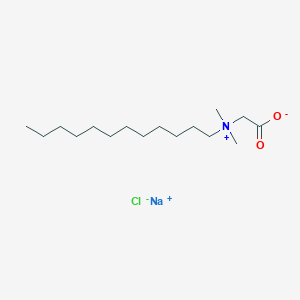
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt, also known as DDA-CMC-Na, is a cationic surfactant that has been widely used in various scientific research applications. This compound is synthesized by the reaction of dodecylamine with sodium chloroacetate in the presence of sodium hydroxide. DDA-CMC-Na has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is based on its cationic nature and its ability to interact with negatively charged cell membranes. The surfactant interacts with the cell membrane, disrupting its structure and allowing for the delivery of genes or drugs into the cell. The antimicrobial activity of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is based on its ability to disrupt the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes if it comes into contact with them. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been shown to have a low hemolytic activity, indicating that it does not cause damage to red blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and has low toxicity, making it safe for use in laboratory settings. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt also has a high gene and drug delivery efficiency, making it an ideal candidate for use in gene and drug delivery experiments. However, one limitation of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is that it can only be used in vitro experiments and cannot be used in vivo experiments.
Orientations Futures
There are several future directions for research on (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. One area of research is the development of new antimicrobial agents based on the structure of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. Another area of research is the development of new gene and drug delivery systems using (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. Additionally, research could be conducted to explore the potential use of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt in other scientific research applications, such as tissue engineering and regenerative medicine.
In conclusion, (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is a cationic surfactant that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research. The compound has shown promise in various scientific research applications, including gene delivery, drug delivery, and antimicrobial activity. Further research is needed to explore the full potential of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt in scientific research.
Méthodes De Synthèse
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is synthesized by the reaction of dodecylamine with sodium chloroacetate in the presence of sodium hydroxide. The reaction results in the formation of a cationic surfactant with a carboxymethyl group and a long hydrophobic tail. The synthesis of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been used in various scientific research applications, including gene delivery, drug delivery, and antimicrobial activity. The cationic nature of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt allows it to interact with negatively charged cell membranes, making it an ideal candidate for gene and drug delivery. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has also been shown to have antimicrobial activity against a variety of microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
11140-78-6 |
|---|---|
Nom du produit |
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt |
Formule moléculaire |
C16H33ClNNaO2 |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
sodium;2-[dodecyl(dimethyl)azaniumyl]acetate;chloride |
InChI |
InChI=1S/C16H33NO2.ClH.Na/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;;/h4-15H2,1-3H3;1H;/q;;+1/p-1 |
Clé InChI |
DNZYZBVDWVPWLM-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-] |
Autres numéros CAS |
11140-78-6 |
Synonymes |
laurylbetain lauryldimethyl betaine lauryldimethylbetaine sodium dodecyldimethylbetaine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



